molecular formula C7H6N2 B11772408 1H-cyclopenta[d]pyrimidine CAS No. 270-95-1

1H-cyclopenta[d]pyrimidine

Katalognummer: B11772408
CAS-Nummer: 270-95-1
Molekulargewicht: 118.14 g/mol
InChI-Schlüssel: LTFBFZBWUKWXID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Cyclopenta[d]pyrimidine is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-Cyclopenta[d]pyrimidine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines can yield benzo[d]imidazole pyrrolo[1,2-a]pyrazine hybrids . Another method involves the bromination of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione followed by substitution reactions with various nucleophiles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Wirkmechanismus

The mechanism of action of 1H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit key enzymes involved in disease processes . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

1H-Cyclopenta[d]pyrimidine can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its fused ring system, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

270-95-1

Molekularformel

C7H6N2

Molekulargewicht

118.14 g/mol

IUPAC-Name

1H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C7H6N2/c1-2-6-4-8-5-9-7(6)3-1/h1-5H,(H,8,9)

InChI-Schlüssel

LTFBFZBWUKWXID-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=CN=CNC2=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.